molecular formula C20H23BrN4O4S B11987987 pentyl {[7-(3-bromobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate

pentyl {[7-(3-bromobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate

Cat. No.: B11987987
M. Wt: 495.4 g/mol
InChI Key: DWYVDUVWVRBXBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentyl {[7-(3-bromobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate is a complex organic compound with the molecular formula C20H23BrN4O4S and a molecular weight of 495.399 g/mol This compound is notable for its unique structure, which includes a bromobenzyl group, a purine derivative, and a sulfanyl acetate moiety

Preparation Methods

The synthesis of pentyl {[7-(3-bromobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate involves multiple steps, typically starting with the preparation of the purine derivative. The bromobenzyl group is introduced through a nucleophilic substitution reaction, followed by the addition of the sulfanyl acetate moiety. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. standard organic synthesis techniques, such as column chromatography and recrystallization, are employed to purify the final product.

Chemical Reactions Analysis

Pentyl {[7-(3-bromobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The bromobenzyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Pentyl {[7-(3-bromobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate has several scientific research applications:

    Chemistry: It is used as a model compound to study nucleophilic substitution and oxidation-reduction reactions.

    Biology: Researchers investigate its potential as a biochemical probe due to its purine derivative structure, which is similar to biologically active molecules like nucleotides.

    Medicine: Preliminary studies explore its potential as a therapeutic agent, particularly in targeting purine-related metabolic pathways.

    Industry: Its unique chemical properties make it a candidate for developing new materials and catalysts.

Mechanism of Action

The mechanism of action of pentyl {[7-(3-bromobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate involves its interaction with molecular targets, such as enzymes and receptors, that recognize purine derivatives. The bromobenzyl group may enhance its binding affinity to specific targets, while the sulfanyl acetate moiety can participate in redox reactions, influencing the compound’s overall activity. The exact pathways and molecular targets are still under investigation, with ongoing research aimed at elucidating its detailed mechanism .

Comparison with Similar Compounds

Pentyl {[7-(3-bromobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity .

Properties

Molecular Formula

C20H23BrN4O4S

Molecular Weight

495.4 g/mol

IUPAC Name

pentyl 2-[7-[(3-bromophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate

InChI

InChI=1S/C20H23BrN4O4S/c1-3-4-5-9-29-15(26)12-30-20-22-17-16(18(27)23-19(28)24(17)2)25(20)11-13-7-6-8-14(21)10-13/h6-8,10H,3-5,9,11-12H2,1-2H3,(H,23,27,28)

InChI Key

DWYVDUVWVRBXBW-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)CSC1=NC2=C(N1CC3=CC(=CC=C3)Br)C(=O)NC(=O)N2C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.